1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one
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Description
The compound “1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one” is a chemical with the molecular formula C21H24O2S. It has an average mass of 340.479 Da and a monoisotopic mass of 340.149689 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. It contains a spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan] core, which suggests a fused ring system with a spiro connection to a cyclohexane ring .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 534.0±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C. Its enthalpy of vaporization is 85.3±3.0 kJ/mol, and it has a flash point of 276.7±32.9 °C. The index of refraction is 1.680, and it has a molar refractivity of 93.8±0.5 cm3 .Scientific Research Applications
1. Synthesis and Structure
Research has led to the development of methods for synthesizing complex compounds including derivatives of 1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one. These methods emphasize the need for catalyst- and solvent-free conditions, highlighting moderate to good yields, excellent site-selectivity, and broad substrate/functional group tolerance. Such compounds include pyrano[3,2-c]chromen-5-ones and various spiro derivatives, demonstrating the chemical versatility and potential utility of these compounds in various applications (Zhu et al., 2018).
2. Photochromic Properties
Spiro[fluorene-chromenes] and their derivatives have been investigated for their photochromic properties. Understanding the effects of introducing a spiro-C atom into the pyran ring on the photochromic properties of the chromenes contributes to our knowledge of these compounds' potential applications in materials science (Aldoshin et al., 1998).
3. Biological and Pharmaceutical Activities
Certain derivatives, such as spiro[benzo[g]chromene-oxindole], have been noted for their significant biological and pharmaceutical activities. These compounds have shown excellent antiproliferative activity against various cancer cell lines, indicating potential utility in medical and pharmaceutical applications (Pan et al., 2014).
4. Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of spiro derivatives have also been evaluated, with certain compounds displaying activity against a range of microbial strains. This implies potential applications in the development of new antimicrobial agents (Bogdanov et al., 2007).
properties
IUPAC Name |
spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3/c22-20-16-7-3-2-6-15(16)17-12-14-8-11-21(9-4-1-5-10-21)24-18(14)13-19(17)23-20/h12-13H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFQBBHLYAYWNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=O)C5=C4CCCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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